molecular formula C13H11F3O3 B6275750 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2763749-85-3

1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B6275750
CAS No.: 2763749-85-3
M. Wt: 272.2
InChI Key:
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Description

1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[211]hexane-4-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of trifluorophenyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[211]hexane-4-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the oxidation of the intermediate to form the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(3,4-difluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
  • 1-methyl-3-(3,5-difluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
  • 1-methyl-3-(3,4,5-trichlorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Uniqueness

The presence of the trifluorophenyl group in 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds with difluorophenyl or trichlorophenyl groups. These properties make it particularly valuable in drug design and other applications where enhanced bioavailability and stability are desired .

Properties

CAS No.

2763749-85-3

Molecular Formula

C13H11F3O3

Molecular Weight

272.2

Purity

95

Origin of Product

United States

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